molecular formula C15H10N2O2S B11627208 N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide

N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide

Cat. No.: B11627208
M. Wt: 282.3 g/mol
InChI Key: PYYJAZBGJGONRC-UHFFFAOYSA-N
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Description

N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide is an organic compound with the molecular formula C15H10N2O2S It belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities

Preparation Methods

The synthesis of N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide typically involves the cyclization of anthranilic acid derivatives. One common method starts with the reaction of anthranilic acid or its esters with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes .

Comparison with Similar Compounds

N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide can be compared with other benzothiazine derivatives such as:

This compound stands out due to its unique combination of sulfur and nitrogen atoms in the heterocyclic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

N-(4-oxo-3,1-benzothiazin-2-yl)benzamide

InChI

InChI=1S/C15H10N2O2S/c18-13(10-6-2-1-3-7-10)17-15-16-12-9-5-4-8-11(12)14(19)20-15/h1-9H,(H,16,17,18)

InChI Key

PYYJAZBGJGONRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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